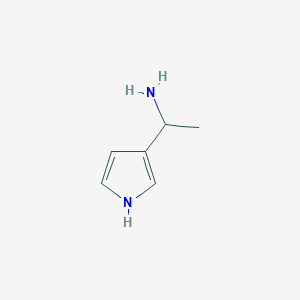

1-(1H-pyrrol-3-yl)ethan-1-amine

Overview

Description

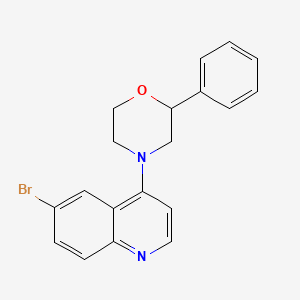

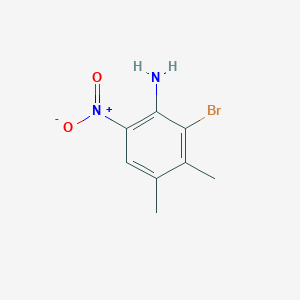

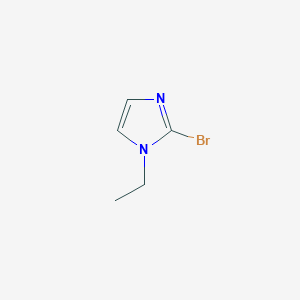

“1-(1H-pyrrol-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C6H10N2 . It is a compound that can be used in various chemical reactions .

Synthesis Analysis

The synthesis of “1-(1H-pyrrol-3-yl)ethan-1-amine” can be achieved through various methods. One such method involves the 1,3-dipolar cycloaddition reaction between arylsydnones and α . Another method involves the reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .Molecular Structure Analysis

The molecular structure of “1-(1H-pyrrol-3-yl)ethan-1-amine” is represented by the InChI code 1S/C6H10N2/c1-5(7)6-2-3-8-4-6/h2-5,8H,7H2,1H3 . The molecular weight of the compound is 110.16 .Chemical Reactions Analysis

“1-(1H-pyrrol-3-yl)ethan-1-amine” can participate in various chemical reactions. For instance, it can be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .Physical And Chemical Properties Analysis

The physical form of “1-(1H-pyrrol-3-yl)ethan-1-amine” is liquid . It has a refractive index of n/D 1.5227 and a density of 1.0136 g/mL .Scientific Research Applications

Chemical Synthesis and Functionalization

- Facile Coupling with Amines for Derivative Synthesis : Trofimov et al. (2007) describe the coupling of 2-(2-Cyano-1-ethylthioethenyl)pyrroles with primary and secondary amines, leading to the formation of 2-(1-amino-2-cyanoethenyl)pyrroles and 1-amino-3-iminopyrrolizines. This process occurs at the position 1 of the ethenyl moiety, eliminating ethanethiol and yielding functionalized derivatives in good to high yields (Trofimov et al., 2007).

Polymerization Processes

- Catalytic Applications in Ethylene Polymerization : Obuah et al. (2014) studied the use of pyrazolylamine ligands, including variants of 1-(1H-pyrrol-3-yl)ethan-1-amine, in catalyzing the oligomerization and polymerization of ethylene. This process is dependent on the solvent and co-catalyst used, with applications in producing butene, hexene, and high molecular weight polyethylene (Obuah et al., 2014).

Synthesis of Heterocyclic Compounds

- Heterocyclic Compound Synthesis : Anderson and Liu (2000) explain that pyrrole derivatives, like 1-(1H-pyrrol-3-yl)ethan-1-amine, are often synthesized by condensing amines with carbonyl-containing compounds. These derivatives are integral to forming biologically important molecules and have applications in creating various functional derivatives and polymers (Anderson & Liu, 2000).

Nanocatalysis

- Use in Nanocatalysis : Saeidian et al. (2013) conducted a study where they synthesized highly substituted pyrroles using nano copper oxide as a heterogeneous nanocatalyst. This process involved a reaction with aromatic aldehydes, β-keto esters, and nitromethane in the presence of an amine, demonstrating the catalytic potential of 1-(1H-pyrrol-3-yl)ethan-1-amine in nanotechnology applications (Saeidian et al., 2013).

Organocatalysis

- Applications in Asymmetric Synthesis : Kostenko et al. (2018) reported the use of chiral tertiary amines, which include derivatives of 1-(1H-pyrrol-3-yl)ethan-1-amine, in catalyzing asymmetric additions. These compounds play a crucial role in scalable and sustainable chemical synthesis processes, providing a pathway to produce compounds with high enantiomeric excess (Kostenko et al., 2018).

Safety and Hazards

properties

IUPAC Name |

1-(1H-pyrrol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5(7)6-2-3-8-4-6/h2-5,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBQAWJJJXBCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-pyrrol-3-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

carbamoyl}methyl)carbamate](/img/structure/B1373796.png)

![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)